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Compound of Interest

Compound Name: 2,2-Dimethyl-5-oxooctanal

Cat. No.: B15431198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aliphatic aldehydes, structurally related to 2,2-
Dimethyl-5-oxooctanal, using the principles of Quantitative Structure-Activity Relationship

(QSAR). As no direct QSAR studies on 2,2-Dimethyl-5-oxooctanal derivatives were publicly

available, this guide utilizes a homologous series of straight-chain aliphatic aldehydes (from

propanal to nonanal) as a model system to demonstrate the QSAR approach. The focus of this

analysis is to correlate the molecular properties of these aldehydes with their olfactory potency,

a key biological activity for this class of compounds.

Data Presentation: Molecular Descriptors and
Biological Activity
A crucial aspect of any QSAR study is the quantification of molecular structure and biological

effect.[1] The following tables summarize the calculated molecular descriptors and the

experimentally determined odor detection thresholds for a series of aliphatic aldehydes. The

odor detection threshold is a measure of the minimum concentration of a substance that can be

detected by the human sense of smell and serves as the biological activity endpoint in this

analysis. A lower odor detection threshold indicates a higher potency.

Table 1: Biological Activity of Aliphatic Aldehydes
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Compound
Odor Detection Threshold
(ppb)

p(Odor Threshold) (-
log[ppb])

Propanal 2.00 -0.30

Butanal 0.46 0.34

Pentanal Not Available Not Available

Hexanal 0.33 0.48

Heptanal Not Available Not Available

Octanal 0.17 0.77

Nonanal 0.53 0.28

Data sourced from Cometto-Muñiz et al. (2008). p(Odor Threshold) is calculated as the

negative logarithm of the odor detection threshold in parts per billion to provide a scale where

higher values correspond to higher potency.

Table 2: Calculated Molecular Descriptors for Aliphatic Aldehydes

Compound
Molecular
Weight (
g/mol )

LogP

Topological
Polar
Surface
Area (Å²)

Number of
Rotatable
Bonds

Molar
Refractivity

Propanal 58.08 0.59 17.07 1 16.99

Butanal 72.11 1.05 17.07 2 21.61

Pentanal 86.13 1.51 17.07 3 26.23

Hexanal 100.16 1.97 17.07 4 30.85

Heptanal 114.19 2.43 17.07 5 35.47

Octanal 128.21 2.89 17.07 6 40.09

Nonanal 142.24 3.35 17.07 7 44.71
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Molecular descriptors were calculated using publicly available online cheminformatics tools.

Experimental Protocols
Determination of Odor Detection Threshold

The biological activity data presented in this guide was obtained through a standardized

psychophysical method. The general protocol for determining odor detection thresholds is as

follows:

Subject Selection: A panel of human subjects, typically screened for normal olfactory

function, is selected.

Odorant Delivery: The aldehyde is presented to the subjects in a controlled gaseous form

using an olfactometer. This instrument allows for precise dilution of the odorant with odorless

air.

Forced-Choice Procedure: A common method is the three-alternative forced-choice (3-AFC)

procedure. In each trial, the subject is presented with three sniffing ports, two containing

odorless air and one containing the diluted odorant. The subject's task is to identify the port

with the odor.

Ascending Concentration Series: The concentration of the aldehyde is presented in an

ascending order, starting from a level below the expected threshold.

Threshold Calculation: The odor detection threshold is statistically determined as the

concentration at which a subject can correctly identify the odorant 50% of the time above

chance.

Mandatory Visualizations
QSAR Workflow Diagram

The following diagram illustrates the typical workflow of a QSAR study, from data collection to

model development and validation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15431198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Collection
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Model Development
(e.g., Multiple Linear Regression)

Model Validation

Prediction for New Compounds
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A simplified workflow for a typical QSAR study.

Relationship between Molecular Descriptors and Odor Potency

This diagram illustrates the conceptual relationship between different classes of molecular

descriptors and the biological activity (odor potency) of the aliphatic aldehydes.
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Conceptual model of descriptor-activity relationships.

Comparison and Analysis
The data presented in Tables 1 and 2 allows for a preliminary analysis of the structure-activity

relationships within this series of aliphatic aldehydes. A general trend can be observed where

the odor potency (represented by p(Odor Threshold)) initially increases with the carbon chain

length and associated lipophilicity (LogP) and molecular weight, peaking at octanal. However,

this trend does not hold for nonanal, suggesting that a simple linear relationship with these

descriptors is insufficient to fully explain the observed biological activity.

This highlights the multifactorial nature of olfactory perception, where properties such as

molecular size, shape, and electronic features likely play a combined role in the interaction with

olfactory receptors. A comprehensive QSAR model for this series would likely require a

combination of physicochemical, topological, and possibly 3D-QSAR descriptors to accurately

predict odor potency.

Alternative Compounds and Future Directions
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For researchers interested in developing novel fragrance ingredients or studying the

mechanisms of olfaction, the QSAR approach demonstrated here can be a valuable tool.

Alternative compounds for study could include:

Branched-chain aldehydes: To investigate the influence of steric bulk on odor character and

potency.

Unsaturated aldehydes: To explore the impact of double bonds on electronic properties and

receptor interactions.

Ketone analogs: To compare the contribution of the carbonyl group's position to olfactory

perception.

Future QSAR studies on 2,2-Dimethyl-5-oxooctanal and its derivatives should aim to

synthesize a series of analogs with systematic structural variations and determine their odor

profiles. By calculating a wide range of molecular descriptors and employing advanced

statistical modeling techniques, it would be possible to develop predictive QSAR models to

guide the design of new compounds with desired olfactory properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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